N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide
Overview
Description
N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a propanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazine derivative through reaction with hydrazine hydrate.
Cyclization: The hydrazine derivative undergoes cyclization to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with 2-(4-chlorophenyl)-2-oxoethyl chloride to introduce the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 3-aminopropanoic acid to form the desired propanamide compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antiviral, antibacterial, or antifungal agent. Its triazole ring is a common pharmacophore in many bioactive molecules.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Material Science: The compound may be explored for its properties in creating new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets by binding to active sites on enzymes or receptors, thereby inhibiting or modulating their activity. The presence of the triazole ring and chlorophenyl group suggests that it could interfere with microbial cell wall synthesis or enzyme function.
Comparison with Similar Compounds
Similar compounds to N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide include:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and anticancer properties.
Chlorophenyl Compounds: Compounds with chlorophenyl groups are often used in pharmaceuticals for their antimicrobial properties.
Propanamide Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combination of these functional groups, which may confer a unique profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[3-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-3-18(27)22-16-6-4-5-14(11-16)19-23-24-20(25(19)2)28-12-17(26)13-7-9-15(21)10-8-13/h4-11H,3,12H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCXAZBCKFOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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